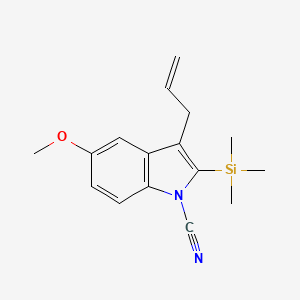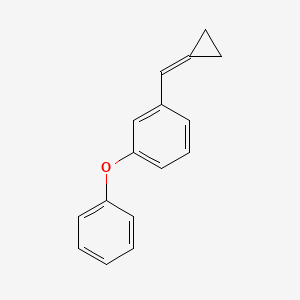![molecular formula C19H18N2O2S B14242878 Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate CAS No. 365428-71-3](/img/structure/B14242878.png)
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with 2-methyl-4-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring. The final step involves esterification with ethanol to yield the ethyl ester derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis with higher yields and purity.
Chemical Reactions Analysis
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It is used as a probe in chemical biology to study the function of thiazole-containing biomolecules and their role in cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate can be compared with other thiazole derivatives, such as:
Ethyl [4-(3-chlorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its biological activity and chemical reactivity.
Ethyl [4-(3-methoxyphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Ethyl [4-(3-nitrophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The nitro group can significantly impact the compound’s electronic properties and reactivity.
Each of these similar compounds has unique properties that can be exploited for different scientific and industrial applications, highlighting the versatility and importance of thiazole derivatives in chemistry and biology.
Properties
CAS No. |
365428-71-3 |
|---|---|
Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C19H18N2O2S/c1-4-23-19(22)18-21-16(14-7-5-6-12(2)10-14)17(24-18)15-8-9-20-13(3)11-15/h5-11H,4H2,1-3H3 |
InChI Key |
JJMNZSJWVXOSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
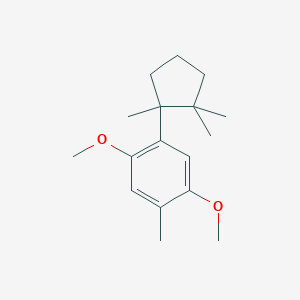
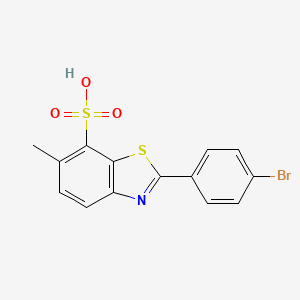
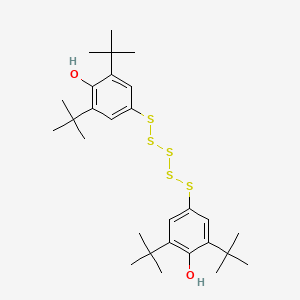
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
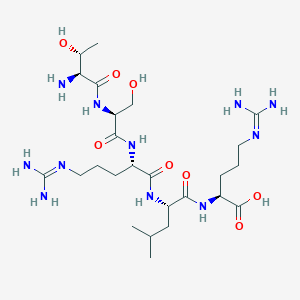

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)

